

Technical Guide: 3-Morpholinopropanamide (CAS 4441-33-2)[1][2]

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Compound of Interest

Compound Name: 3-Morpholinopropanamide

CAS No.: 4441-33-2

Cat. No.: B3022374

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Executive Summary

3-Morpholinopropanamide (CAS 4441-33-2) is a beta-amino amide formed via the Michael addition of morpholine to acrylamide. In drug development, it serves three primary functions:

- **Synthetic Intermediate:** A precursor for generating morpholine-functionalized linkers, acids (via hydrolysis), and amines (via reduction).
- **Solubility Enhancer:** The morpholine moiety is a standard pharmacophore used to modulate the lipophilicity (LogP) and aqueous solubility of drug candidates.
- **Toxicological Model:** It represents the stable covalent adduct formed when acrylamide interacts with secondary amines, serving as a reference standard in studies quantifying acrylamide-protein binding.

Chemical Identity & Physicochemical Properties[3] [4][5]

The following data consolidates the core identifiers and physical constants for **3-Morpholinopropanamide**.

Property	Specification
CAS Registry Number	4441-33-2
IUPAC Name	3-(Morpholin-4-yl)propanamide
Synonyms	3-Morpholinopropionamide; -Morpholinopropionamide; 4-Morpholinepropanamide
Molecular Formula	
Molecular Weight	158.20 g/mol
Structure	Morpholine ring attached to a propanamide tail
Physical State	Solid (typically white to off-white crystalline powder)
Solubility	Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents
pKa (Calculated)	~7.5 (referring to the morpholine nitrogen)

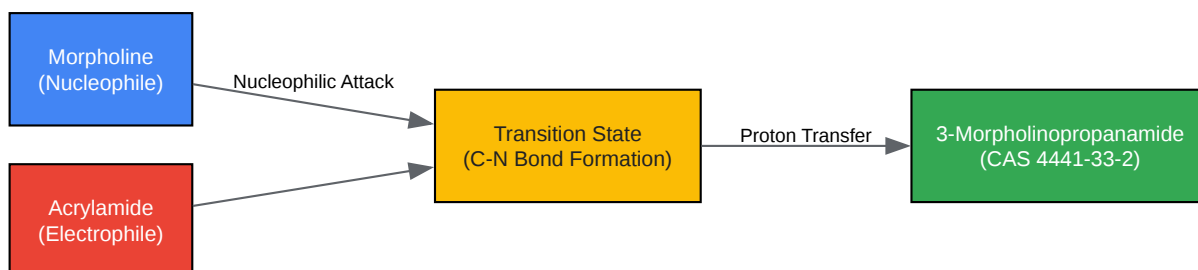
Synthesis & Reaction Mechanisms[6][7][8]

The industrial and laboratory synthesis of **3-Morpholinopropanamide** relies on the aza-Michael addition. This reaction is atom-economical, requires no catalyst (though often accelerated by protic solvents), and proceeds under mild conditions.

Mechanism of Formation

The nucleophilic nitrogen of morpholine attacks the

-carbon of the electron-deficient acrylamide double bond. The resulting enolate intermediate is rapidly protonated to yield the saturated amide.



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Figure 1: The aza-Michael addition pathway for the synthesis of **3-Morpholinopropanamide**.

Laboratory Synthesis Protocol

Objective: Synthesis of **3-Morpholinopropanamide** on a 50 mmol scale.

Reagents:

- Morpholine (CAS 110-91-8): 4.36 g (50 mmol)
- Acrylamide (CAS 79-06-1): 3.55 g (50 mmol)
- Solvent: Water or Methanol (20 mL)

Procedure:

- Preparation: Dissolve acrylamide (3.55 g) in 20 mL of water in a round-bottom flask.
- Addition: Add morpholine (4.36 g) dropwise over 10 minutes while stirring at room temperature (25°C). The reaction is exothermic; ensure temperature does not exceed 40°C to prevent polymerization of acrylamide.
- Reaction: Stir the mixture for 4–6 hours at room temperature. Monitor consumption of acrylamide by TLC (eluent: MeOH/DCM 1:9) or HPLC.
- Isolation:
 - If using water:[1][2] Lyophilize the solution to obtain the crude solid.

- If using methanol: Remove solvent under reduced pressure (rotary evaporator).
- Purification: Recrystallize from ethanol/ethyl acetate or use silica gel column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.
- Yield: Typical yields range from 90% to 98%.

Applications in Drug Development[4][8]

Pharmacophore Modulation

The morpholine ring is a privileged structure in medicinal chemistry, often introduced to improve the metabolic stability and water solubility of drug candidates. **3-Morpholinopropanamide** serves as a building block to introduce this moiety.

- Solubility: The ether oxygen and tertiary amine in the morpholine ring act as hydrogen bond acceptors, lowering the LogP compared to phenyl or cyclohexyl analogs.
- Metabolism: The amide group can be hydrolyzed by amidases in vivo, potentially releasing the active morpholine-containing fragment or acting as a prodrug handle.

Reference Standard for Acrylamide Adducts

In toxicology and food safety research, acrylamide is known to form covalent adducts with proteins (via cysteine and lysine residues) and DNA.

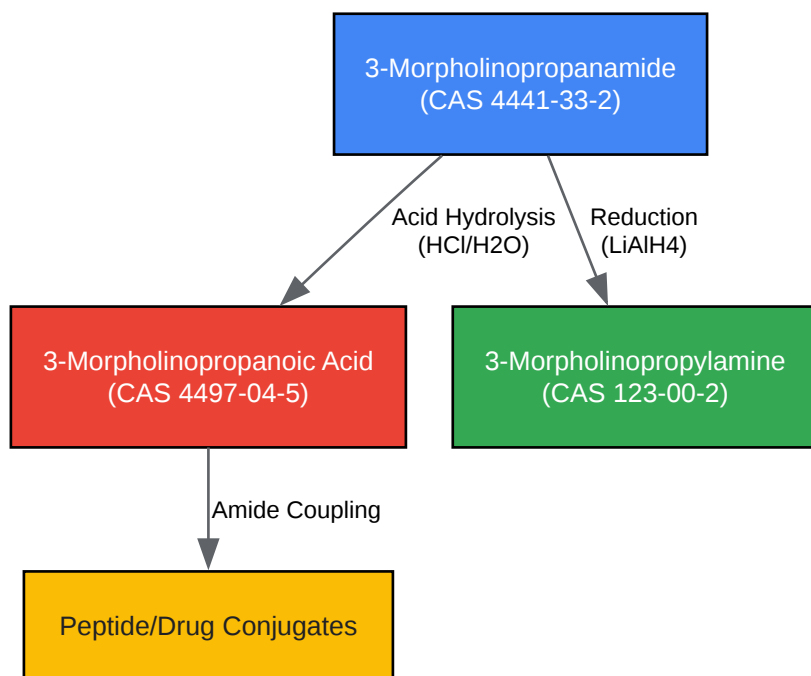
- Mechanism: The reaction of morpholine with acrylamide mimics the interaction of biological secondary amines with acrylamide.
- Utility: **3-Morpholinopropanamide** is used as an LC-MS/MS reference standard to quantify "free" vs. "bound" acrylamide in complex biological matrices. It validates the efficiency of extraction protocols for acrylamide adducts.

Downstream Synthetic Utility

The amide functionality of CAS 4441-33-2 allows for further derivatization:

- Hofmann Rearrangement: Converts the amide to a primary amine.

- Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-Morpholinopropylamine (CAS 123-00-2), a common curing agent and linker.
- Hydrolysis: Acidic hydrolysis yields 3-Morpholinopropanoic acid (CAS 4497-04-5), used in peptide coupling.



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Figure 2: Synthetic divergence from **3-Morpholinopropanamide** to other key intermediates.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized **3-Morpholinopropanamide** must be validated using the following parameters.

Technique	Expected Signal / Observation
1H NMR (D2O)	2.40 (t, 2H, -CO), 2.60 (t, 2H,) , 2.45 (m, 4H, ring) , 3.65 (m, 4H, ring) .
IR Spectroscopy	Amide I band at ~1660 (C=O stretch); Amide II band at ~1600 (N-H bend). Absence of C=C stretch (1610-1630) indicates complete consumption of acrylamide.
Mass Spectrometry	ESI+: peak at m/z 159.1.

Safety & Handling

While **3-Morpholinopropanamide** is less toxic than its precursor acrylamide (a neurotoxin and carcinogen), standard laboratory safety protocols apply.

- Hazard Classification: Irritant (Skin/Eye).
- Precursors: Acrylamide is highly toxic; handling requires a fume hood and appropriate PPE (nitrile gloves, safety glasses).
- Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine (Related Derivative). Retrieved from [\[Link\]](#)

- ResearchGate. (2024). Michael addition reaction between acrylamide and protein residues. Retrieved from [[Link](#)]

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Sources

- [1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [2. CN107973759B - Preparation method of acryloyl morpholine - Google Patents](#) [patents.google.com]
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